(1S,2S)-2-(dimethylamino)-1-(4-nitrophenyl)propane-1,3-diol
Overview
Description
(1S,2S)-2-(dimethylamino)-1-(4-nitrophenyl)propane-1,3-diol is a chiral compound with significant applications in organic chemistry and pharmaceutical research. This compound features a dimethylamino group, a nitrophenyl group, and a propane-1,3-diol backbone, making it a versatile molecule for various chemical reactions and synthesis processes.
Preparation Methods
The synthesis of (1S,2S)-2-(dimethylamino)-1-(4-nitrophenyl)propane-1,3-diol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrobenzaldehyde and dimethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common catalysts include acids or bases, depending on the specific reaction pathway.
Industrial Production: Industrial production methods may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production of the compound.
Chemical Reactions Analysis
(1S,2S)-2-(dimethylamino)-1-(4-nitrophenyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitro group to an amino group, typically using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major products formed from these reactions include amines, oxides, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1S,2S)-2-(dimethylamino)-1-(4-nitrophenyl)propane-1,3-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,2S)-2-(dimethylamino)-1-(4-nitrophenyl)propane-1,3-diol involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its mechanism of action can reveal insights into its potential therapeutic applications and biological activity.
Comparison with Similar Compounds
(1S,2S)-2-(dimethylamino)-1-(4-nitrophenyl)propane-1,3-diol can be compared with similar compounds such as:
(1R,2R)-2-(dimethylamino)-1-(4-nitrophenyl)propane-1,3-diol: The enantiomer of the compound, which may exhibit different biological activity and chemical properties.
(1S,2S)-2-(methylamino)-1-(4-nitrophenyl)propane-1,3-diol: A similar compound with a methylamino group instead of a dimethylamino group, affecting its reactivity and interactions.
(1S,2S)-2-(dimethylamino)-1-(4-aminophenyl)propane-1,3-diol:
The uniqueness of this compound lies in its specific functional groups and chiral configuration, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
(1S,2S)-2-(dimethylamino)-1-(4-nitrophenyl)propane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-12(2)10(7-14)11(15)8-3-5-9(6-4-8)13(16)17/h3-6,10-11,14-15H,7H2,1-2H3/t10-,11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFXOUSFZMOKOH-QWRGUYRKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H](CO)[C@H](C1=CC=C(C=C1)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601190896 | |
Record name | (1S,2S)-2-(Dimethylamino)-1-(4-nitrophenyl)-1,3-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601190896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18867-44-2 | |
Record name | (1S,2S)-2-(Dimethylamino)-1-(4-nitrophenyl)-1,3-propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18867-44-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1S,2S)-2-(Dimethylamino)-1-(4-nitrophenyl)-1,3-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601190896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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